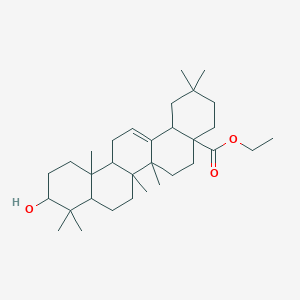
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants, including olive oil, garlic, and certain medicinal herbs. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate typically involves the esterification of oleanolic acid. One common method is the reaction of oleanolic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
科学的研究の応用
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anti-cancer: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Hepatoprotective: Enhances the antioxidant defense system and reduces oxidative stress in liver cells.
類似化合物との比較
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is compared with other similar triterpenoid compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived. It shares similar bioactive properties but differs in its esterified form.
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties but differs in its molecular structure.
Betulinic Acid: Known for its anti-cancer properties, it has a different mechanism of action compared to this compound.
This compound stands out due to its unique esterified structure, which may enhance its bioavailability and therapeutic efficacy compared to its non-esterified counterparts.
特性
IUPAC Name |
ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGRXNQLZCZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

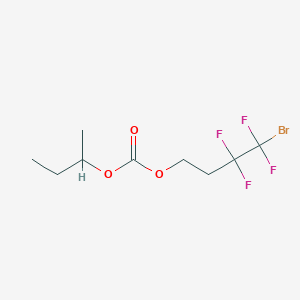
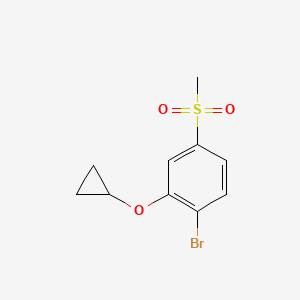


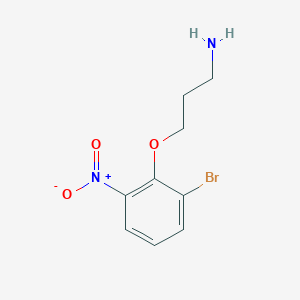
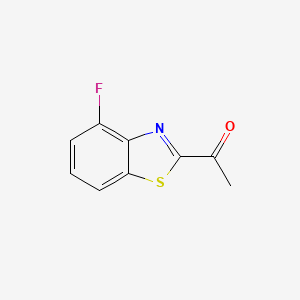

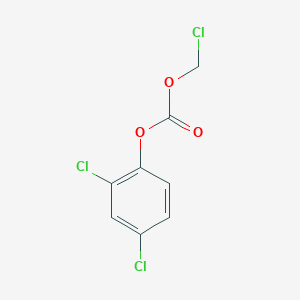


![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)
